molecular formula C38H52F2N2O8 B15060809 bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate

bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate

Cat. No.: B15060809
M. Wt: 702.8 g/mol
InChI Key: OCOFBCRQUHKVMM-ZCXUNETKSA-N
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Description

Bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenoxy and tert-butylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate typically involves multiple steps, including the preparation of intermediate compounds. The process often begins with the synthesis of 2-butanoyl-4-fluorophenol, which is then reacted with tert-butylamine to form the corresponding amine derivative. This intermediate is further reacted with but-2-enedioic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity, while the tert-butylamino group can modulate its activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis[1-(2-butanoyl-4-chlorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate
  • Bis[1-(2-butanoyl-4-bromophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate

Uniqueness

Compared to similar compounds, bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorinated or brominated counterparts.

Properties

Molecular Formula

C38H52F2N2O8

Molecular Weight

702.8 g/mol

IUPAC Name

bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate

InChI

InChI=1S/C38H52F2N2O8/c1-9-11-31(43)29-19-25(39)13-15-33(29)47-23-27(21-41-37(3,4)5)49-35(45)17-18-36(46)50-28(22-42-38(6,7)8)24-48-34-16-14-26(40)20-30(34)32(44)12-10-2/h13-20,27-28,41-42H,9-12,21-24H2,1-8H3/b18-17-

InChI Key

OCOFBCRQUHKVMM-ZCXUNETKSA-N

Isomeric SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)OC(=O)/C=C\C(=O)OC(CNC(C)(C)C)COC2=C(C=C(C=C2)F)C(=O)CCC

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)OC(=O)C=CC(=O)OC(CNC(C)(C)C)COC2=C(C=C(C=C2)F)C(=O)CCC

Origin of Product

United States

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